Pbk-IN-9

描述

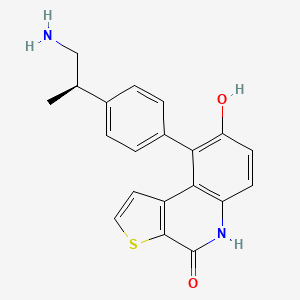

Structure

3D Structure

属性

IUPAC Name |

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-11(10-21)12-2-4-13(5-3-12)17-16(23)7-6-15-18(17)14-8-9-25-19(14)20(24)22-15/h2-9,11,23H,10,21H2,1H3,(H,22,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOYXCBUDIJBBZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pbk-IN-9

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pbk-IN-9 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase PBK/TOPK. By targeting the ATP-binding site of PBK/TOPK, this compound effectively abrogates its kinase activity, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development of this class of inhibitors.

Introduction to PBK/TOPK: The Target of this compound

PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[1] It plays a pivotal role in mitosis and cell cycle control.[1] Overexpression of PBK/TOPK has been observed in a wide range of human cancers and is often correlated with poor prognosis.[2] Its activity is tightly regulated and peaks during mitosis, where it phosphorylates several key substrates to ensure proper cell division. Dysregulation of PBK/TOPK activity contributes to tumorigenesis by promoting uncontrolled cell proliferation and inhibiting apoptosis.[3][4]

Molecular Mechanism of Action of this compound

This compound functions as a reversible, ATP-competitive inhibitor of PBK/TOPK.[3][5] This means it directly competes with endogenous ATP for binding to the kinase domain of the PBK/TOPK enzyme. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the downstream substrates of PBK/TOPK, thereby inhibiting its catalytic function.

Key Features:

-

Target: PDZ-binding kinase (PBK)/T-LAK cell-originated protein kinase (TOPK)

-

Binding Mode: ATP-competitive

-

Inhibition: Reversible

Quantitative Data Summary

The following tables summarize the key quantitative data for the activity of HI-TOPK-032, the presumed identity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (µM) | Notes |

| PBK/TOPK | 2 | Potent and primary target. |

| MEK1 | >5 | Approximately 40% inhibition observed at a concentration of 5 µM.[5] |

| ERK1 | >5 | Little to no inhibition observed.[3] |

| JNK1 | >5 | Little to no inhibition observed.[3] |

| p38 MAPK | >5 | Little to no inhibition observed.[3] |

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| HCT-116 | Colon Cancer | ~5 | MTS Assay |

| DLD-1 | Colon Cancer | ~10 | MTS Assay |

| SW480 | Colon Cancer | >10 | MTS Assay |

| D341 | Medulloblastoma | ~0.75-2 | MTS Assay |

| D425 | Medulloblastoma | ~0.75-2 | MTS Assay |

| HDMB03 | Medulloblastoma | ~0.75-2 | MTS Assay |

Table 3: In Vivo Antitumor Efficacy (HCT-116 Xenograft Model)

| Treatment Group (HI-TOPK-032) | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition |

| Vehicle Control | - | Intraperitoneal | 0% |

| HI-TOPK-032 | 1 | Intraperitoneal | >60%[5] |

| HI-TOPK-032 | 10 | Intraperitoneal | >60%[5] |

Signaling Pathways Modulated by this compound

Inhibition of PBK/TOPK by this compound leads to the modulation of several critical downstream signaling pathways implicated in cancer progression.

MAPK/ERK Pathway

PBK/TOPK is known to be an upstream activator of the MAPK/ERK signaling cascade. This compound-mediated inhibition of PBK/TOPK leads to a reduction in the phosphorylation of ERK and its downstream target, RSK.[3][4] This pathway is central to regulating cell proliferation, differentiation, and survival.

References

- 1. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Downstream Signaling Pathways of Pbk-IN-9 and other PBK/TOPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways affected by the inhibition of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK). The focus is on the effects of small molecule inhibitors, with Pbk-IN-9 being a representative, although much of the detailed experimental data comes from studies on similar inhibitors like HI-TOPK-032 and OTS514/OTS964. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell signaling.

Core Signaling Pathways Modulated by PBK/TOPK Inhibition

PBK/TOPK is a serine/threonine kinase that plays a critical role in mitosis and cell cycle progression.[1][2] Its overexpression is a hallmark of various cancers and is associated with poor prognosis.[1][3][4][5] Inhibition of PBK/TOPK has emerged as a promising therapeutic strategy, and understanding its impact on downstream signaling is crucial for drug development and clinical application. The primary signaling cascades affected by PBK/TOPK inhibition are the MAPK/ERK and PI3K/AKT pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. PBK/TOPK is known to activate several components of this pathway, including ERK, p38, and JNK.[6] Inhibition of PBK/TOPK leads to a significant reduction in the phosphorylation and activation of these downstream kinases.

Specifically, the inhibitor HI-TOPK-032 has been shown to decrease the phosphorylation of ERK1/2.[7] This, in turn, affects the activity of downstream effectors like ribosomal S-6 kinase (RSK) and transcription factors such as activator protein-1 (AP-1) and NF-κB, leading to reduced cell proliferation and induction of apoptosis.[2][8] Another study confirmed that acetylshikonin, a natural compound, inhibits the TOPK/ERK signaling pathway by directly targeting TOPK.[9]

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling route for cell growth, survival, and metabolism. PBK/TOPK has been shown to promote cell migration and invasion through the regulation of the PI3K/PTEN/AKT pathway.[8] Inhibition of PBK/TOPK, as demonstrated with shRNA-mediated silencing, leads to a decrease in the phosphorylation of Akt (S473).[10] This attenuation of AKT signaling contributes to the anti-tumor effects of PBK/TOPK inhibition, including decreased cell proliferation and survival.

Cell Cycle Regulation

PBK/TOPK is a key regulator of the G2/M phase of the cell cycle.[2] It phosphorylates histone H3 at Ser10, a crucial event for chromosome condensation and entry into mitosis.[1] Inhibition of PBK/TOPK leads to a G2/M cell cycle arrest and can induce apoptosis.[9][11] The inhibitor HI-TOPK-032 has been shown to cause cell cycle arrest in pituitary tumor cells.[11]

Quantitative Data on the Effects of PBK/TOPK Inhibitors

The following tables summarize quantitative data from various studies on the effects of PBK/TOPK inhibitors on cell lines and in vivo models.

| Inhibitor | Cell Line | Assay | Concentration | Result | Reference |

| HI-TOPK-032 | Glioma Initiating Cells | Viability Assay | 5 µM and 10 µM | Almost completely abolished growth | [7] |

| HI-TOPK-032 | Glioma Initiating Cells | Apoptosis Assay | 5 µM and 10 µM | Large increase in apoptosis | [7] |

| HI-TOPK-032 | Adrenocortical Carcinoma (ACC) | Proliferation Assay | < 40 µM | Inhibition of proliferation | [10] |

| HI-TOPK-032 | Adrenocortical Carcinoma (ACC) | Kinase Assay | 2-5 µM | Suppression of in vitro kinase activity | [10] |

| OTS514 | Small Cell Lung Cancer (SCLC) | Viability Assay | 0-50 nM | Dose-dependent decrease in cell viability | [12] |

| Inhibitor | Animal Model | Tumor Type | Dose | Result | Reference |

| HI-TOPK-032 | SCID Mice | Glioblastoma | 5 or 10 mg/kg | Significantly inhibited tumor growth | [7] |

| HI-TOPK-032 | Rats | Prolactinoma | 10 mg/kg | Inhibited tumor growth and PRL expression | [11] |

| HITOPK032 | PDX Mouse Model | Adrenocortical Carcinoma | Not Specified | 5-fold reduction in tumor growth | [10] |

| Downstream Target | Cell Line | Treatment | Change in Phosphorylation/Activity | Reference |

| ERK1/2 | Glioma Initiating Cells | HI-TOPK-032 | Significant reduction in phosphorylated ERK1/2 | [7] |

| p38 MAPK | MMQ Pituitary Tumor Cells | HI-TOPK-032 | Remarkable decrease in phosphorylation levels | [11][13] |

| Akt (S473) | Adrenocortical Carcinoma (ACC) | PBK silencing | 2-fold decrease in pAkt | [10] |

| p38MAPK (Thr180/Tyr182) | Adrenocortical Carcinoma (ACC) | PBK silencing | 1.8–3 fold decrease in pp38MAPK | [10] |

| Histone H3 | Adrenocortical Carcinoma (ACC) | PBK silencing | Altered pH3 | [10] |

| JNK | Adrenocortical Carcinoma (ACC) | HITOPK032 | Activation of JNK | [10] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on PBK/TOPK inhibitors. For specific details, it is imperative to consult the original research articles.

Western Blot Analysis

Objective: To determine the levels of total and phosphorylated proteins in key signaling pathways.

Protocol:

-

Cell Lysis: Cells are treated with the PBK/TOPK inhibitor or a vehicle control for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-PBK, and anti-GAPDH as a loading control).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT or CCK-8)

Objective: To assess the effect of PBK/TOPK inhibitors on cell proliferation and viability.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Inhibitor Treatment: The cells are treated with various concentrations of the PBK/TOPK inhibitor or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Incubation: After the treatment period, MTT or CCK-8 reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8 or 570 nm for MTT after solubilization of formazan crystals) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of PBK/TOPK inhibitors in an animal model.

Protocol:

-

Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Inhibitor Administration: The mice are randomly assigned to treatment and control groups. The PBK/TOPK inhibitor is administered via a specific route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The experiment is terminated when the tumors in the control group reach a certain size or after a specified treatment period. The tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blotting).

Visualizations of Signaling Pathways and Workflows

Downstream Signaling of PBK/TOPK Inhibition

Caption: Inhibition of PBK/TOPK by this compound blocks downstream MAPK and PI3K/AKT signaling and disrupts cell cycle regulation.

Experimental Workflow for Evaluating PBK/TOPK Inhibitors

Caption: A typical workflow for the preclinical evaluation of PBK/TOPK inhibitors, from in vitro cell-based assays to in vivo animal models.

References

- 1. mdpi.com [mdpi.com]

- 2. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. PBK/TOPK overexpression and survival in solid tumors: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of PBK/TOPK relates to poor prognosis of patients with breast cancer: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PBK/TOPK Is a Favorable Prognostic Biomarker Correlated with Antitumor Immunity in Colon Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PBK/TOPK decreases growth and survival of glioma initiating cells in vitro and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting PDZ Binding Kinase Is Anti-tumorigenic in Novel Preclinical Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PBK/TOPK Inhibitor Suppresses the Progression of Prolactinomas [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. PBK/TOPK Inhibitor Suppresses the Progression of Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PBK-IN-9: Targeting the Oncogenic Kinase PBK/TOPK

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PBK-IN-9, a potent inhibitor of PDZ binding kinase (PBK), also known as T-lymphokine-activated killer cell-originated protein kinase (TOPK). PBK/TOPK is a serine/threonine kinase that plays a critical role in mitosis and is frequently overexpressed in a wide range of human cancers, making it an attractive target for cancer therapy. This document details the cellular target of this compound, its position within key signaling pathways, and available (though limited) quantitative data. Furthermore, it outlines generalized experimental protocols relevant to the characterization of such an inhibitor and visualizes the complex biological processes involved through detailed diagrams.

The Cellular Target: PDZ Binding Kinase (PBK/TOPK)

The primary cellular target of this compound is the serine/threonine kinase PBK/TOPK.[1][2] This kinase is a member of the mitogen-activated protein kinase kinase (MAPKK) family and is crucial for the regulation of cell cycle progression, particularly during mitosis.[1] Upregulation of PBK/TOPK has been observed in numerous malignancies, including but not limited to, breast, lung, and colorectal cancers, where its elevated expression often correlates with poor prognosis.[1] The oncogenic role of PBK/TOPK is attributed to its involvement in cell proliferation, survival, and metastasis.[1]

Quantitative Data

For the purpose of this guide, the following tables are structured to accommodate such data once it becomes available through further research and publication.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 (PBK/TOPK) | Data Not Available | e.g., In vitro kinase assay with recombinant human PBK/TOPK | TBD |

| Binding Affinity (Kd) | Data Not Available | e.g., Isothermal titration calorimetry or surface plasmon resonance | TBD |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 | Reference |

| Data Not Available | e.g., Cell viability (MTT, CellTiter-Glo) | Data Not Available | TBD |

| Data Not Available | e.g., Target engagement (Cellular Thermal Shift Assay) | Data Not Available | TBD |

Signaling Pathways

PBK/TOPK is a central node in several signaling pathways that are critical for tumorigenesis. Its inhibition by this compound is expected to modulate these pathways, leading to anti-cancer effects.

Mitotic Progression

PBK/TOPK is essential for proper mitotic spindle formation and cytokinesis. It is activated during mitosis and phosphorylates several key substrates to ensure accurate cell division.

Caption: PBK/TOPK in Mitotic Progression.

MAPK Signaling Pathway

PBK/TOPK can activate the p38 MAPK pathway, which is involved in cellular stress responses, apoptosis, and inflammation.

References

- 1. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel tetrahydroprotoberberine derivatives (THPBs) as proprotein convertase subtilisin/kexin type 9 (PCSK9) modulators for the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pbk-IN-9 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its expression is tightly linked to cell proliferation, with levels increasing significantly during the G2 and M phases of the cell cycle. In numerous malignancies, PBK is overexpressed, correlating with poor prognosis and making it an attractive target for cancer therapy. Pbk-IN-9, also known as OTS514, is a potent and specific inhibitor of PBK that has demonstrated significant anti-tumor activity by disrupting cell cycle progression and inducing apoptosis. This technical guide provides an in-depth overview of the role of this compound in cell cycle regulation, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of PBK. PBK is a key component of the mitotic machinery, where it is activated by the Cdk1/cyclin B1 complex.[1] Once activated, PBK phosphorylates several downstream targets involved in spindle formation and cytokinesis. By inhibiting PBK, this compound disrupts these critical mitotic events, leading to errors in cell division. This disruption ultimately triggers cell cycle arrest and can lead to programmed cell death (apoptosis).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound (OTS514).

| Parameter | Value | Assay | Reference |

| IC50 | 2.6 nM | Kinase Inhibition Assay | Patent WO/2011/123419[2] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound (OTS514)

| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Ovarian Cancer Cells (Patient-Derived) | Control | - | - | - | [1] |

| Ovarian Cancer Cells (Patient-Derived) | 100 nM OTS514 (72h) | Data not specified, but significant growth inhibition observed | Data not specified | Data not specified | [1] |

Table 2: Effect of this compound (OTS514) on Cell Cycle Distribution. Note: While the reference indicates cell cycle arrest, specific percentages for each phase were not provided in the available search results.

| Cell Line | Treatment | Effect | Assay | Reference |

| Ovarian Cancer Cells (Patient-Derived) | 100 nM OTS514 (72h) | Significant cytotoxicity | Fluorescence-based cytotoxicity assay | [1] |

| ES-2 Ovarian Cancer Cells (in vivo) | 25 mg/kg or 50 mg/kg OTS514 | Complete tumor regression | Xenograft model | [1] |

Table 3: Cytotoxic and Anti-Tumor Effects of this compound (OTS514)

Signaling Pathways and Experimental Workflows

Signaling Pathway of PBK in Mitosis

The following diagram illustrates the central role of PBK in the G2/M transition and mitosis, and the point of intervention by this compound.

Caption: PBK signaling pathway in mitosis and its inhibition by this compound.

Experimental Workflow: Kinase Inhibition Assay

This workflow outlines the key steps in determining the IC50 value of this compound against PBK.

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Workflow: Cell Cycle Analysis via Flow Cytometry

This diagram illustrates the process of analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Adapted from[2])

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PBK kinase.

Materials:

-

PBK Kinase Enzyme System (e.g., Promega #V4094)

-

ADP-Glo™ Kinase Assay (e.g., Promega #V4095)

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound (OTS514)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase buffer to achieve the desired final concentrations (e.g., ranging from 0 to 40 µM).

-

Prepare a substrate master mix containing MBP, ATP, and reaction buffer.

-

In a 384-well plate, add 2 µL of the diluted this compound or vehicle control to each well.

-

Add 2 µL of the substrate master mix to each well.

-

Initiate the kinase reaction by adding 2 µL of PBK enzyme solution to each well.

-

Incubate the plate at room temperature for 120 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence signal using a plate-reading luminometer.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assay (Adapted from[1])

Objective: To assess the effect of this compound on the viability and cytotoxicity of cancer cells.

Materials:

-

Cancer cell lines (e.g., patient-derived ovarian cancer cells)

-

96-well collagen-coated plates

-

This compound (OTS514)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (e.g., Promega)

-

CellTox™ Green Cytotoxicity Assay (e.g., Promega)

-

Plate reader (absorbance and fluorescence)

Procedure:

-

Seed cancer cells into 96-well collagen-coated plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, and 100 nM) in triplicate.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator.

-

For Cell Viability (MTS assay):

-

Add 20 µL of CellTiter 96® AQueous One Solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

For Cytotoxicity (CellTox™ Green Assay):

-

Add CellTox™ Green Dye to the wells at the time of compound addition.

-

Measure fluorescence at designated time points (e.g., 24, 48, 72 hours) using a plate reader with appropriate filters.

-

-

Calculate cell viability and cytotoxicity as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Cell Cycle and Apoptosis Markers

Objective: To analyze the protein expression levels of key cell cycle and apoptosis regulators following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound (OTS514)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-phospho-Histone H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Cyclin B1, anti-Actin or -Tubulin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound at various concentrations and for different time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities relative to the loading control to determine changes in protein expression.

Conclusion

This compound is a potent inhibitor of the mitotic kinase PBK, demonstrating significant potential as an anti-cancer therapeutic. Its mechanism of action is centered on the disruption of critical mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of this compound in cell cycle regulation and its therapeutic applications. Further research to elucidate the precise effects on cell cycle phase distribution across various cancer types will be valuable in fully characterizing its pharmacological profile.

References

The Mitotic and Cytokinetic Consequences of PBK/TOPK Inhibition: A Technical Overview

Disclaimer: This technical guide addresses the effects of inhibiting the serine/threonine kinase PBK/TOPK on mitosis and cytokinesis. As of the latest literature review, specific experimental data for the compound Pbk-IN-9 is not publicly available. Therefore, this document will focus on the broader class of PBK/TOPK inhibitors, utilizing data from well-characterized molecules such as OTS514, OTS964, and HI-TOPK-032 as representative examples to illustrate the biological consequences of targeting this kinase.

Introduction

PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family. It is a key regulator of mitotic progression and is frequently overexpressed in a wide range of human cancers, correlating with poor prognosis.[1][2] Its activity is tightly regulated throughout the cell cycle, peaking during mitosis where it plays a crucial role in spindle formation, chromosome segregation, and cytokinesis.[3][4] Consequently, PBK/TOPK has emerged as a promising target for anticancer drug development. This guide provides a technical overview of the effects of PBK/TOPK inhibitors on the fundamental processes of mitosis and cytokinesis.

Core Functions of PBK/TOPK in Mitosis and Cytokinesis

PBK/TOPK is activated during mitosis through phosphorylation by the Cyclin B1/Cdk1 complex.[2] Once activated, it phosphorylates a variety of downstream targets to ensure the fidelity of cell division. Key mitotic functions include:

-

Spindle Assembly and Stability: PBK/TOPK is implicated in the formation and maintenance of the mitotic spindle.

-

Chromosome Segregation: It contributes to the proper alignment and segregation of chromosomes during anaphase.

-

Cytokinesis: PBK/TOPK plays a pivotal role in the final stages of cell division, specifically in the formation of the midbody and the ultimate separation of the two daughter cells. This is partly mediated through its interaction with and phosphorylation of PRC1 (Protein Regulator of Cytokinesis 1).[5]

Effects of PBK/TOPK Inhibitors on Mitosis

Inhibition of PBK/TOPK with small molecules has been shown to disrupt the normal progression of mitosis, primarily leading to cell cycle arrest.

Quantitative Data on Cell Proliferation Inhibition

The potency of PBK/TOPK inhibitors is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for the well-characterized PBK/TOPK inhibitors OTS514 and OTS964.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| OTS514 | A549 | Lung Cancer | 12 | |

| HCT116 | Colon Cancer | 18 | ||

| MDA-MB-231 | Breast Cancer | 21 | ||

| OTS964 | LU-99 | Lung Cancer | 7.6 | [6] |

| Daudi | Burkitt's Lymphoma | 25 | [6] | |

| HCT-116 | Colon Cancer | 33 | [6] | |

| HepG2 | Liver Cancer | 19 | [6] | |

| T47D | Breast Cancer | 72 | [6] |

Effects of PBK/TOPK Inhibitors on Cytokinesis

A hallmark of PBK/TOPK inhibition is the failure of cytokinesis, the physical process of cell division. This leads to the formation of multinucleated cells and can ultimately trigger apoptosis.

Key Phenotypes of Cytokinesis Inhibition:

-

Cytokinesis Failure: Cells complete nuclear division (mitosis) but fail to separate their cytoplasm, resulting in binucleated or multinucleated cells.

-

Formation of Intercellular Bridges: Arrested cytokinesis can lead to the persistence of a thin cytoplasmic bridge connecting the two daughter cells.[7]

-

Apoptosis: The accumulation of genomic instability due to failed cytokinesis often leads to programmed cell death.[6][7]

The inhibitor OTS964, for instance, has been observed to induce cytokinesis defects followed by apoptosis in T47D breast cancer cells.[6]

Signaling Pathways and Experimental Workflows

PBK/TOPK Signaling in Mitosis

The following diagram illustrates the central role of PBK/TOPK in the mitotic signaling cascade.

Caption: Simplified signaling pathway of PBK/TOPK activation and its downstream effects in mitosis.

Experimental Workflow for Assessing PBK/TOPK Inhibitor Effects

The following diagram outlines a typical experimental workflow for characterizing the effects of a PBK/TOPK inhibitor on the cell cycle and cytokinesis.

Caption: A standard experimental workflow to evaluate the effects of PBK/TOPK inhibitors.

Experimental Protocols

Cell Viability and IC50 Determination

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the PBK/TOPK inhibitor for a specified period (e.g., 72 hours).

-

Viability Assay: Add a viability reagent such as MTT or CellTiter-Glo to each well and measure the signal according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with the PBK/TOPK inhibitor for the desired time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using appropriate software. An increase in the G2/M population is indicative of a mitotic block.

Immunofluorescence for Cytokinesis Defects

-

Cell Culture on Coverslips: Grow cells on sterile coverslips in a petri dish and treat them with the PBK/TOPK inhibitor.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with primary antibodies against proteins of interest (e.g., α-tubulin to visualize microtubules, DAPI to stain DNA).

-

Secondary Antibody and Mounting: Incubate with fluorescently labeled secondary antibodies and mount the coverslips on microscope slides.

-

Microscopy: Visualize the cells using a fluorescence microscope to identify phenotypes such as multinucleation and intercellular bridges.[7]

Conclusion

Inhibition of PBK/TOPK presents a compelling strategy for anticancer therapy due to its critical role in mitotic progression and cytokinesis. While specific data on this compound remains elusive, the effects of other potent inhibitors like OTS514 and OTS964 clearly demonstrate that targeting this kinase leads to mitotic arrest, cytokinesis failure, and ultimately, cancer cell death. Further research into the clinical application of PBK/TOPK inhibitors is warranted to fully realize their therapeutic potential.

References

- 1. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the oncogenic kinase TOPK/PBK as a master mitotic regulator of C2H2 zinc finger proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. A mitotic kinase TOPK enhances Cdk1/cyclin B1-dependent phosphorylation of PRC1 and promotes cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

The Chemical Probe Pbk-IN-9: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Pbk-IN-9 as a chemical probe for investigating the function of PDZ-binding kinase (PBK).

PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that plays a crucial role in mitosis and cell cycle regulation. Its overexpression has been implicated in the progression of various human cancers, making it an attractive therapeutic target. Chemical probes are essential tools for dissecting the biological functions of kinases and validating their potential as drug targets. This compound has been identified as a potent inhibitor of PBK. This technical guide summarizes the current, albeit limited, publicly available information on this compound and provides a framework for its use in studying PBK biology.

Biochemical and Cellular Activity of this compound

PBK Signaling Pathways

PBK is involved in several critical signaling pathways that regulate cell proliferation, survival, and invasion. Understanding these pathways is crucial for designing experiments using this compound and interpreting the results.

MAPK/ERK Pathway

PBK is known to be a component of the mitogen-activated protein kinase (MAPK) signaling cascade. It can phosphorylate and activate downstream effectors such as p38 MAPK and ERK1/2, leading to the regulation of gene expression and cellular proliferation.

PI3K/Akt Pathway

Evidence suggests crosstalk between PBK and the PI3K/Akt signaling pathway. Inhibition of PBK has been shown to decrease the phosphorylation of Akt, a key regulator of cell survival and proliferation.

Experimental Protocols

While specific protocols for this compound are not published, the following are detailed, generalized methodologies that can be adapted for its characterization and use.

In Vitro Kinase Assay

This assay is fundamental to determining the direct inhibitory activity of this compound against PBK.

Objective: To determine the IC50 value of this compound against recombinant PBK.

Materials:

-

Recombinant human PBK enzyme

-

Myelin basic protein (MBP) or a specific peptide substrate for PBK

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

-

In a 96-well plate, add the kinase buffer, recombinant PBK enzyme, and the substrate (MBP or peptide).

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP. If using radiolabeled ATP, include [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or spotting onto phosphocellulose paper for radioactive assays).

-

For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

This assay determines whether this compound can enter cells and bind to PBK.

Objective: To assess the ability of this compound to engage PBK in a cellular context.

Materials:

-

Cancer cell line with high PBK expression (e.g., determined by Western blot or qPCR)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-PBK, anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours). Include a DMSO-treated vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Perform Western blot analysis to assess the phosphorylation status of known PBK downstream targets. For example, probe for phospho-p38 and total p38, or phospho-ERK1/2 and total ERK1/2. A decrease in the ratio of phosphorylated to total protein would indicate target engagement and inhibition of PBK activity.

Cell Viability/Proliferation Assay

This assay evaluates the effect of this compound on the growth and survival of cancer cells.

Objective: To determine the effect of this compound on cancer cell viability and calculate the GI50 (concentration for 50% growth inhibition).

Materials:

-

Cancer cell line of interest

-

96-well plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay (e.g., MTT, XTT)

-

Luminometer or spectrophotometer

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

At the end of the treatment period, perform the cell viability assay according to the manufacturer's instructions.

-

Measure the luminescence or absorbance.

-

Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of this compound concentration to determine the GI50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor like this compound.

Conclusion

This compound represents a valuable tool for researchers investigating the multifaceted roles of PBK in normal physiology and disease. While detailed public data on this specific probe is currently scarce, the information and protocols provided in this guide offer a solid foundation for its application in the laboratory. Rigorous characterization of its potency, selectivity, and cellular effects is a critical first step for any researcher employing this chemical probe. Such studies will not only illuminate the specific functions of PBK but also contribute to the broader understanding of its potential as a therapeutic target in oncology and other diseases.

Investigating the Role of PBK in Cancer with the Potent Inhibitor Pbk-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that has emerged as a critical player in the progression of numerous cancers. Its overexpression is frequently correlated with aggressive tumor phenotypes and poor patient prognosis. PBK is deeply involved in fundamental cellular processes such as cell cycle regulation, proliferation, and apoptosis. This technical guide provides an in-depth exploration of the role of PBK in oncology and the utility of Pbk-IN-9, a potent and specific inhibitor, in investigating these mechanisms. Due to the limited availability of public data on this compound, this guide incorporates data from a well-characterized and structurally similar PBK inhibitor, HI-TOPK-032, to provide relevant experimental context and quantitative benchmarks. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of key signaling pathways and workflows to aid researchers in the preclinical investigation of PBK-targeted therapies.

The Oncogenic Role of PBK in Cancer

PBK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and its expression is typically low in normal tissues but significantly upregulated in a wide array of solid tumors.[1][2][3] Elevated PBK expression has been linked to advanced tumor stages and unfavorable outcomes in various cancers, including adrenocortical carcinoma, lung adenocarcinoma, and hepatocellular carcinoma.[1][4]

Functionally, PBK is a key regulator of mitosis. It is activated by the cdk1/cyclin B1 complex during the M-phase of the cell cycle, where it phosphorylates downstream targets to ensure proper cytokinesis.[2] Beyond its mitotic functions, PBK is implicated in several oncogenic signaling pathways that drive tumor growth and survival. These include the p38 MAPK, PI3K/AKT, and β-catenin signaling cascades.[5][6][7] By modulating these pathways, PBK influences cell proliferation, resistance to DNA damage, and apoptosis.[2][5]

This compound: A Potent Tool for PBK Inhibition

This compound is a potent inhibitor of PDZ-binding kinase.[8] While specific quantitative data for this compound is not widely available in public literature, the compound's characterization as a potent inhibitor suggests it is a valuable tool for interrogating the function of PBK in cancer biology. For the purpose of this guide, we will present quantitative data and experimental findings from studies using the well-documented PBK inhibitor, HI-TOPK-032, which also potently and specifically targets PBK.[9][10]

Data Presentation: Efficacy of PBK Inhibition

The following tables summarize the quantitative data on the efficacy of the PBK inhibitor HI-TOPK-032 in various cancer cell lines. This data provides a benchmark for researchers designing experiments with this compound or other PBK inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of HI-TOPK-032

| Kinase Target | IC50 (µM) | Assay Method | Reference |

| TOPK/PBK | ~0.1 | In vitro kinase assay | [10] |

| MEK1 | >5 (40% inhibition at 5 µM) | In vitro kinase assay | [9][10] |

| ERK1 | No significant inhibition | In vitro kinase assay | [9][10] |

| JNK1 | No significant inhibition | In vitro kinase assay | [9][10] |

| p38 | No significant inhibition | In vitro kinase assay | [9][10] |

Table 2: Cell Viability (IC50) of HI-TOPK-032 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Assay Method | Reference |

| HCT-116 | Colon Cancer | ~2.5 | 72 hours | MTS Assay | [10] |

| CU-ACC1 | Adrenocortical Carcinoma | Not specified, effective at 200nM-1µM | 8 days | Live cell imaging | [4] |

| H295R | Adrenocortical Carcinoma | Not specified, effective at 200nM-1µM | 8 days | Live cell imaging | [4] |

| C6 | Glioma | ~5 | 72 hours | CCK-8 Assay | [6] |

| U87 | Glioma | ~5 | 72 hours | CCK-8 Assay | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of PBK and the effects of its inhibition. These protocols are based on established methods and can be adapted for use with this compound.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of PBK.

Materials:

-

Recombinant active PBK enzyme

-

Kinase substrate (e.g., myelin basic protein or a specific peptide substrate)

-

This compound (or other inhibitor)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EGTA, 0.1 mM Na₃VO₄)

-

SDS-PAGE gels and apparatus

-

Phosphorimager or luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant PBK enzyme, the kinase substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection, or cold ATP for ADP-Glo™).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

For radioactive assays, expose the gel to a phosphor screen and quantify the phosphorylated substrate band using a phosphorimager.

-

For ADP-Glo™ assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (or other inhibitor)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of PBK and its downstream signaling proteins upon inhibitor treatment.

Materials:

-

Cancer cell lines

-

This compound (or other inhibitor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PBK, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein expression or phosphorylation.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PBK and a typical experimental workflow for inhibitor screening.

Caption: PBK signaling pathways in cancer.

Caption: Experimental workflow for PBK inhibitor evaluation.

Conclusion

PBK represents a compelling therapeutic target in oncology due to its overexpression in numerous cancers and its central role in driving tumor proliferation and survival. The development and characterization of potent inhibitors like this compound are crucial for advancing our understanding of PBK's function and for the development of novel anti-cancer therapies. This technical guide provides a framework for researchers to design and execute preclinical studies aimed at investigating the role of PBK in cancer and evaluating the efficacy of its inhibitors. The provided data, protocols, and visualizations serve as a valuable resource to facilitate further research in this promising area of cancer drug discovery.

References

- 1. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PBK/TOPK overexpression and survival in solid tumors: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDZ binding kinase (PBK) is a theranostic target for nasopharyngeal carcinoma: driving tumor growth via ROS signaling and correlating with patient survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PDZ Binding Kinase Is Anti-tumorigenic in Novel Preclinical Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PBK/TOPK promotes tumour cell proliferation through p38 MAPK activity and regulation of the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PBK/TOPK Inhibitor Suppresses the Progression of Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

Induction of Apoptosis in Cancer Cells by Inhibition of PDZ-Binding Kinase (PBK/TOPK)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family.[1][2] Overexpression of PBK/TOPK is observed in a multitude of human cancers, including breast, lung, colon, and prostate cancers, while its expression in normal tissues is minimal.[3][4] This differential expression profile makes PBK/TOPK an attractive therapeutic target.[3] High expression of PBK/TOPK is often correlated with poor prognosis and resistance to apoptosis.[1][5] The inhibition of PBK/TOPK has emerged as a promising strategy to induce apoptosis and suppress tumor growth.[1] This document provides a detailed overview of the mechanisms, experimental validation, and signaling pathways involved in apoptosis induced by PBK/TOPK inhibitors. While the specific compound "Pbk-IN-9" is not prominently documented in publicly available research, this guide focuses on the effects of well-characterized PBK/TOPK inhibitors, which are presumed to share a similar mechanism of action.

Quantitative Data on PBK/TOPK Inhibitor-Induced Apoptosis

The efficacy of PBK/TOPK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and their ability to induce apoptosis in various cancer cell lines. The following tables summarize key quantitative data for prominent PBK/TOPK inhibitors.

Table 1: IC50 Values of Select PBK/TOPK Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| OTS514 | Various | 2.6 | [6] |

| OTS964 | Various | 28 | [6] |

| HI-TOPK-032 | Colon Cancer | Not Specified | [1] |

Table 2: Apoptotic Effects of PBK/TOPK Inhibitor HI-TOPK-032 in Adrenocortical Carcinoma (ACC) Cell Lines

| Cell Line | Treatment | Observation | Time Point | Reference |

| CU-ACC1 | 1 µM HI-TOPK-032 | Increased PARP and caspase-3 cleavage | 24 hours | [7] |

| H295R | ≥ 1 µM HI-TOPK-032 | Dose-dependent apoptosis | 48 hours | [7] |

| CU-ACC2 | ≥ 1 µM HI-TOPK-032 | Dose-dependent apoptosis | 48 hours | [7] |

Signaling Pathways of PBK/TOPK in Apoptosis Regulation

PBK/TOPK is implicated in several signaling pathways that regulate cell proliferation, survival, and apoptosis. Its inhibition triggers a cascade of events leading to programmed cell death.

-

p53 Pathway: PBK/TOPK can interact with the DNA binding domain of the tumor suppressor p53, leading to a decrease in its activity and the expression of downstream targets like p21.[1][8] Inhibition of PBK/TOPK can restore p53 function, leading to cell cycle arrest and apoptosis.[1]

-

MAPK Pathway: PBK/TOPK is known to activate multiple MAPK pathways, including ERK, JNK, and p38, which are crucial for cancer cell survival.[3] The inhibitor HI-TOPK-032 has been shown to reduce ERK-RSK phosphorylation.[6] Furthermore, targeting PBK with HI-TOPK-032 can induce apoptosis via the activation of JNK.[9]

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a key regulator of cell survival.[10] PBK/TOPK has been shown to be involved in this pathway.[2] Inhibition of PBK can lead to decreased phosphorylation of Akt, thereby promoting apoptosis.[9]

Below are diagrams illustrating the key signaling pathways and a general workflow for assessing apoptosis.

Caption: Signaling pathways affected by PBK/TOPK inhibition leading to apoptosis.

Caption: General experimental workflow for assessing PBK/TOPK inhibitor-induced apoptosis.

Experimental Protocols

The induction of apoptosis by PBK/TOPK inhibitors is typically evaluated using a combination of assays to assess cell viability, changes in the cell membrane, and the activation of apoptotic proteins.

1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PBK/TOPK inhibitor and a vehicle control.

-

Incubate for desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

2. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining (Flow Cytometry)

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11][12]

-

Protocol:

-

Seed and treat cells with the PBK/TOPK inhibitor as described above.[12]

-

Harvest both adherent and floating cells and wash with cold PBS.[11][12]

-

Resuspend the cells in Annexin V binding buffer.[13]

-

Add fluorescently-labeled Annexin V and PI to the cell suspension.[11][13]

-

Incubate in the dark at room temperature for 15 minutes.[13]

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

3. Western Blot Analysis of Apoptotic Markers

-

Principle: Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade. The cleavage of caspases (e.g., caspase-3, -9) and PARP (poly(ADP-ribose) polymerase) are hallmark indicators of apoptosis.

-

Protocol:

-

Treat cells with the PBK/TOPK inhibitor and lyse them to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, total caspase-3, total PARP, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Conclusion

The inhibition of PBK/TOPK represents a promising therapeutic strategy for a variety of cancers. PBK/TOPK inhibitors effectively induce apoptosis in cancer cells through the modulation of key signaling pathways, including the p53, MAPK, and PI3K/Akt pathways. The experimental protocols outlined in this guide provide a robust framework for evaluating the apoptotic effects of novel PBK/TOPK inhibitors. Further research into the development and clinical application of these inhibitors is warranted to translate these preclinical findings into effective cancer therapies.

References

- 1. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDZ Binding Kinase/T-LAK Cell-Derived Protein Kinase Plays an Oncogenic Role and Promotes Immune Escape in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TOPK inhibitors and how do they work? [synapse.patsnap.com]

- 4. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 5. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. erc.bioscientifica.com [erc.bioscientifica.com]

- 8. PBK attenuates paclitaxel‐induced autophagic cell death by suppressing p53 in H460 non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting PDZ Binding Kinase Is Anti-tumorigenic in Novel Preclinical Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

The Impact of PBK/TOPK Inhibition on the Tumor Microenvironment: A Technical Overview

A note on Pbk-IN-9: Extensive searches for a specific compound designated "this compound" did not yield any publicly available data. Therefore, this guide will focus on the broader class of PDZ-binding kinase (PBK)/T-LAK cell-originated protein kinase (TOPK) inhibitors and their established effects on the tumor microenvironment, providing a foundational understanding for researchers and drug development professionals.

Introduction to PBK/TOPK in Oncology

PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that belongs to the mitogen-activated protein kinase kinase (MAPKK) family.[1] It is minimally expressed in most normal adult tissues but is frequently overexpressed in a wide range of human cancers, including breast, lung, colorectal, and glioblastoma.[1][2][3] High PBK/TOPK expression is often correlated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[1][3][4]

PBK/TOPK plays a critical role in several cellular processes integral to tumorigenesis, such as cell cycle regulation, mitosis, proliferation, and apoptosis.[3][5][6] Its multifaceted involvement in cancer biology has made it an attractive therapeutic target.

The Tumor Microenvironment: A Complex Landscape

The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix (ECM).[7] This intricate network plays a pivotal role in tumor growth, invasion, metastasis, and response to therapy. Key components of the TME influenced by cancer cells include immune cell infiltration and the secretion of signaling molecules.

Impact of PBK/TOPK Inhibition on the Tumor Microenvironment

Inhibition of PBK/TOPK has demonstrated significant effects on the TME, primarily by modulating immune cell infiltration and disrupting key signaling pathways that govern tumor-stroma interactions.

Modulation of Immune Cell Infiltration

Studies have shown a correlation between PBK/TOPK expression and the composition of immune cells within the TME. While some studies suggest a negative correlation between PBK expression and the infiltration of various immune cells, others indicate a positive correlation in specific cancer types.[1][8] This suggests a context-dependent role for PBK/TOPK in shaping the tumor immune landscape.

Table 1: Correlation of PBK/TOPK Expression with Immune Cell Infiltration in Various Cancers

| Cancer Type | Correlation with PBK/TOPK Expression | Immune Cell Type | Reference |

| Pan-cancer analysis | Negative | General immune infiltration | [1] |

| Pan-cancer analysis | Positive | M0 and M1 macrophages, Activated memory CD4+ T cells, Follicular helper T cells | [1] |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Positive | B cells, CD4+ T cells, CD8+ T cells, Macrophages, Monocytes, Neutrophils | [8] |

| Liver Hepatocellular Carcinoma (LIHC) | Positive | B cells, CD4+ T cells, CD8+ T cells, Macrophages, Monocytes, Neutrophils | [8] |

| Thyroid Carcinoma (THCA) | Positive | B cells, CD4+ T cells, CD8+ T cells, Macrophages, Monocytes, Neutrophils | [8] |

| Thymoma (THYM) | Positive | B cells, CD4+ T cells, CD8+ T cells, Macrophages, Monocytes, Neutrophils | [8] |

| Colon Cancer | Positive | CD8+ T cells, CD4+ T cells, Natural killer cells, M1 macrophages | [9] |

| Colon Cancer | Negative | Regulatory T cells, M2 macrophages | [9] |

Disruption of Pro-Tumorigenic Signaling Pathways

PBK/TOPK is a central node in several signaling pathways that are crucial for tumor progression and its interaction with the microenvironment.[3][10] Inhibition of PBK/TOPK can disrupt these pathways, leading to a less favorable TME for tumor growth.

Table 2: Signaling Pathways Modulated by PBK/TOPK Inhibition

| Signaling Pathway | Downstream Effects | Consequence of Inhibition | Reference |

| PI3K/AKT/mTOR | Promotes cell survival, proliferation, and growth. | Inhibition of cell growth and survival, potential to overcome chemoresistance. | [6] |

| MAPK (ERK, p38, JNK) | Regulates cell proliferation, differentiation, and apoptosis. | Suppression of tumor cell proliferation and induction of apoptosis. | [9] |

| β-catenin-TCF/LEF | Upregulates matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, promoting invasion. | Decreased production of MMPs, leading to reduced cancer cell invasion. | [11] |

Experimental Protocols for Assessing the Impact of PBK/TOPK Inhibitors

This section outlines common methodologies used to evaluate the efficacy of PBK/TOPK inhibitors in preclinical settings.

In Vitro Assays

-

Cell Viability Assay (MTT or CellTiter-Glo®):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PBK/TOPK inhibitor (e.g., HITOPK-032) for a specified period (e.g., 48-72 hours).[2]

-

Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the PBK/TOPK inhibitor at a specific concentration (e.g., 5 µM and 10 µM of HITOPK-032) for a defined time.[2]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

-

-

Tumorsphere Formation Assay:

In Vivo Studies

-

Xenograft Tumor Growth Model:

-

Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to reach a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer the PBK/TOPK inhibitor (e.g., HI-TOPK-032 at 5 mg/kg and 10 mg/kg bodyweight) or vehicle control via a suitable route (e.g., intraperitoneal injection).[2]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving PBK/TOPK and a typical experimental workflow for evaluating a PBK/TOPK inhibitor.

Caption: Key signaling pathways regulated by PBK/TOPK in cancer cells.

Caption: A typical workflow for preclinical evaluation of a PBK/TOPK inhibitor.

Conclusion and Future Directions

The inhibition of PBK/TOPK represents a promising therapeutic strategy in oncology. Its ability to not only directly target cancer cells but also to modulate the tumor microenvironment provides a dual mechanism of action. By altering the immune cell landscape and disrupting key pro-tumorigenic signaling pathways, PBK/TOPK inhibitors have the potential to enhance anti-tumor immunity and overcome therapeutic resistance. Future research should focus on identifying predictive biomarkers for patient stratification and exploring combination therapies, for instance, with immune checkpoint inhibitors, to maximize the therapeutic benefit of targeting PBK/TOPK. The development and characterization of novel, potent, and specific PBK/TOPK inhibitors will be crucial for translating these preclinical findings into effective cancer treatments.

References

- 1. An Integrative Pan-Cancer Analysis of PBK in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 3. mdpi.com [mdpi.com]

- 4. PBK/TOPK overexpression and survival in solid tumors: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Omics- and Pharmacogenomic Evidence for the Prognostic, Regulatory, and Immune-Related Roles of PBK in a Pan-Cancer Cohort [frontiersin.org]

- 9. PBK/TOPK Is a Favorable Prognostic Biomarker Correlated with Antitumor Immunity in Colon Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PBK/TOPK enhances aggressive phenotype in prostate cancer via β-catenin-TCF/LEF-mediated matrix metalloproteinases production and invasion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neuroinflammation Treatment with a Novel PBK Inhibitor

A Note on Nomenclature: Initial inquiries for "Pbk-IN-9" did not yield specific results. However, extensive research has identified a key molecule, 1-O-acetyl-4R,6S-britannilactone (AB) , a potent inhibitor of PDZ binding kinase (PBK) with significant therapeutic potential in neuroinflammation. This guide will focus on the characterization and application of this compound.

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory cascade. Consequently, the modulation of microglial activation represents a promising therapeutic strategy. This document provides a comprehensive overview of a novel therapeutic approach targeting PDZ binding kinase (PBK), a serine/threonine kinase implicated in inflammatory signaling, with the small molecule inhibitor 1-O-acetyl-4R,6S-britannilactone (AB).

Recent studies have elucidated the role of PBK in neuroinflammation, demonstrating its ability to phosphorylate and promote the degradation of Tumor Necrosis Factor Alpha-Induced Protein 8-like 2 (TIPE2), a key negative regulator of inflammation.[1][2] By inhibiting PBK, 1-O-acetyl-4R,6S-britannilactone stabilizes TIPE2, thereby suppressing the inflammatory response and promoting autophagy in microglia.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of 1-O-acetyl-4R,6S-britannilactone (AB) with its molecular target, PBK, and its efficacy in cellular and animal models of neuroinflammation.

Table 1: In Vitro Binding Affinity and Efficacy

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | 0.62 μM | Microscale Thermophoresis (MST) | [1][4] |

| Target Engagement | Covalently binds to Cys70 of PBK | Protein Microarray & Mass Spectrometry | [1][2] |

Table 2: In Vivo Efficacy in LPS-Induced Neuroinflammation Model (Mice)

| Outcome Measure | Effect of 1-O-acetyl-4R,6S-britannilactone | Notes | Source |

| Motor Dysfunction | Significantly improved | Lipopolysaccharide (LPS) was used to induce neuroinflammation. | [3] |

| Microglial/Macrophage Activation | Inhibited | Assessed by immunohistochemical analysis of inflammatory markers. | [3] |

| Pro-inflammatory Cytokine Expression | Inhibited | Levels of cytokines such as TNF-α and IL-6 were reduced. | [3] |

Signaling Pathway and Mechanism of Action

The mechanism of action of 1-O-acetyl-4R,6S-britannilactone (AB) in mitigating neuroinflammation is centered on the inhibition of the PBK kinase and the subsequent stabilization of TIPE2. The following diagram illustrates this signaling pathway.

Experimental Protocols

This section details the key experimental methodologies for the evaluation of PBK inhibitors in the context of neuroinflammation.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on PBK kinase activity.

Methodology:

-

Recombinant human PBK is incubated with a specific substrate (e.g., a synthetic peptide or a protein like TIPE2) and ATP in a kinase buffer.

-

The test compound (1-O-acetyl-4R,6S-britannilactone) is added at various concentrations.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-